molecular formula C17H20N2O2 B2478155 2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide CAS No. 1251564-23-4

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No.: B2478155
CAS No.: 1251564-23-4
M. Wt: 284.359
InChI Key: RSDPESATCLEKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a quinoline moiety and a cyclopentyl group, makes it an interesting subject for scientific research.

Scientific Research Applications

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is unique due to its specific combination of a quinoline moiety and a cyclopentyl group. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-cyclopentyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-8-16(20)19-15-10-13(6-7-14(11)15)18-17(21)9-12-4-2-3-5-12/h6-8,10,12H,2-5,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDPESATCLEKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.